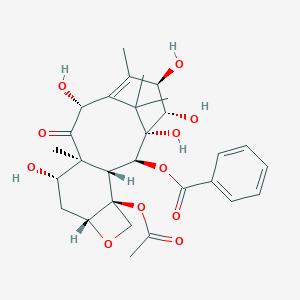

4|A-Hydroxy-10-DAB

説明

Nomenclature, Chemical Structure, and Classification within Taxoids

10-Deacetylbaccatin III is a tetracyclic diterpenoid, characterized by a complex 6-8-6-4 fused ring system, which forms the core taxane (B156437) skeleton. nih.gov Its systematic IUPAC name is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. nih.gov The name "10-deacetylbaccatin III" signifies its relationship to baccatin (B15129273) III; it is identical to baccatin III except for the absence of an acetyl group at the C10 position, featuring a hydroxyl group instead.

The molecule possesses a unique three-dimensional structure with numerous stereocenters and functional groups, including hydroxyls, a benzoyl group, an acetyl group, and an oxetane (B1205548) ring, all of which are crucial for its chemical reactivity and its role as a synthetic intermediate. nih.gov

| Identifier Type | Identifier |

|---|---|

| Common Name | 10-Deacetylbaccatin III |

| Abbreviation | 10-DAB |

| Chemical Formula | C₂₉H₃₆O₁₀ |

| Molecular Weight | 544.59 g/mol |

| CAS Number | 32981-86-5 |

| Classification | Taxane Diterpenoid |

Significance as a Research Target and Analogous Intermediate in Taxane Chemistry

The importance of 10-DAB in the pharmaceutical industry cannot be overstated. Initially, the production of paclitaxel (B517696) was hampered by its extremely low concentration in the bark of the Pacific yew (Taxus brevifolia), a slow-growing tree, which raised significant environmental concerns. nih.govgoogle.com The discovery that 10-DAB is present in much higher quantities in the renewable needles of other yew species, like Taxus baccata, revolutionized paclitaxel production. nih.govmdpi.com

Key Intermediate in Semi-Synthesis: 10-DAB is the primary starting material for the commercial semi-synthesis of paclitaxel and docetaxel (B913). taylorandfrancis.comgoogle.com This multi-step chemical process involves:

Protection of the reactive hydroxyl group at the C7 position. google.com

Acetylation of the C10 hydroxyl group to convert 10-DAB into a baccatin III derivative. researchgate.net

Esterification at the C13 position, where a chemically synthesized side chain is attached. This side chain is critical for the anticancer activity of the final drug. google.com

Deprotection to yield the final active pharmaceutical ingredient.

This semi-synthetic route is more sustainable and cost-effective than total synthesis or direct extraction of paclitaxel. mdpi.commdpi.com

A Biosynthetic Precursor: In the yew tree, 10-DAB is a natural intermediate in the biosynthetic pathway of paclitaxel. mdpi.comnih.gov The conversion of 10-DAB to baccatin III is a crucial step, catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). mdpi.comnih.gov This enzyme transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-DAB. wikipedia.org Understanding this natural process is central to efforts in metabolic engineering and synthetic biology aimed at producing taxanes in microbial or cell-based systems. nih.gov

| Area of Research | Key Findings and Significance |

|---|---|

| Semi-Synthesis | Serves as the most abundant and economically viable starting material for paclitaxel and docetaxel, overcoming supply shortages. nih.govmdpi.com |

| Biosynthesis | Identified as a key intermediate converted to baccatin III by the DBAT enzyme, a critical step in the natural formation of paclitaxel. mdpi.comnih.gov |

| Drug Discovery | Used as a scaffold to create new, third-generation taxane analogs with potentially improved efficacy, better pharmacological properties, and the ability to overcome multidrug resistance in cancer cells. nih.govnih.gov |

| Biotechnology | A target molecule for production in engineered microorganisms or plant cell cultures to create a sustainable, non-agricultural source of taxane precursors. toku-e.comnih.gov |

Current Gaps and Future Directions in Research on 10-Deacetylbaccatin III

Despite the success in utilizing 10-DAB, research continues to address existing challenges and explore new opportunities.

Current Research Gaps:

Biocatalytic Efficiency: While enzymatic conversion of 10-DAB to baccatin III using DBAT is a greener alternative to chemical methods, the efficiency and stability of these enzymes, as well as the high cost of the co-substrate acetyl-CoA, remain significant hurdles for large-scale industrial application. semanticscholar.orgmdpi.comnih.gov

Complete Biosynthetic Pathway: The full biosynthetic pathway of taxanes in the yew tree is exceptionally complex and not yet fully elucidated. A complete understanding would unlock the potential for fully biosynthetic production of taxanes in heterologous systems.

Sustainable Sourcing: While more sustainable than using bark, reliance on cultivated yew plantations still presents challenges related to land use, slow growth, and variability in 10-DAB content. mdpi.com

Future Directions:

Synthetic Biology: A major goal is the heterologous production of 10-DAB and its derivatives in engineered microorganisms like E. coli or yeast. semanticscholar.orgmdpi.com This would provide a stable, scalable, and environmentally friendly supply chain, completely independent of yew tree cultivation. Recent work has focused on constructing microbial cell factories that can efficiently convert 10-DAB into baccatin III. semanticscholar.orgmdpi.com

Enzyme Engineering: Improving the catalytic efficiency, specificity, and stability of key enzymes like DBAT through protein engineering is a promising area. nih.govnih.gov This could make in vitro or in vivo biocatalytic processes more economically viable.

Development of Novel Taxoids: Research is actively focused on using 10-DAB and its more complex analogue, 14β-hydroxy-10-deacetylbaccatin III, as starting points for creating next-generation taxanes. nih.govnih.gov The goal is to develop drugs that can overcome the clinical problem of multidrug resistance (MDR) and show efficacy against a broader range of cancers. nih.govtandfonline.com

Structure

3D Structure

特性

IUPAC Name |

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPZCTVRVPPAB-YZSQHPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415736 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145533-34-2 | |

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Bioproduction, and Sustainable Sourcing of 4|a Hydroxy 10 Deacetylbaccatin Iii Precursors

Natural Distribution in Taxus Species

The genus Taxus, commonly known as yew, is the primary natural source of a diverse array of diterpenoid alkaloids known as taxanes. Among these, 10-deacetylbaccatin III (10-DAB) and its hydroxylated derivatives are of significant interest due to their role as precursors in the semi-synthesis of widely used anticancer drugs. smolecule.comnstchemicals.com

Quantitative Analysis of 10-Deacetylbaccatin III and its Hydroxylated Forms Across Plant Organs

The concentration of 10-DAB and its hydroxylated forms, including 4α-Hydroxy-10-deacetylbaccatin III, varies considerably among different Taxus species and even within different organs of the same plant. researchgate.netsemanticscholar.orgmdpi.com This variability is a critical factor in determining the most efficient sources for extraction.

Research has shown that needles and small stems often contain higher concentrations of 10-DAB compared to other tissues like root and stem bark. researchgate.net For instance, in Taxus baccata, the leaves are the principal source for the extraction of 10-DAB. google.com One study quantified the levels of 10-DAB in the leaves of T. baccata and T. brevifolia, finding concentrations of 40 µg/g and 4 µg/g of dry weight, respectively. scu.ac.ir Another analysis of Taxus yunnanensis found that the content of 10-DAB in needles ranged from 0.01% to 0.02%, which was higher than that of other taxanes. researchgate.net

The distribution of these compounds is not static, with seasonal variations also playing a role. The concentration of 10-DAB often peaks during the fast-growing seasons. researchgate.net In contrast, the content of other taxanes, like paclitaxel (B517696), may be higher in the winter. researchgate.net

Interactive Data Table: Concentration of 10-Deacetylbaccatin III in Taxus Species

| Species | Plant Organ | Concentration (µg/g DW) | Reference |

| Taxus baccata | Leaves | 40 | scu.ac.ir |

| Taxus brevifolia | Leaves | 4 | scu.ac.ir |

| Taxus yunnanensis | Needles | 100-200 | researchgate.net |

| Taxus x media | - | - | oup.com |

| Taxus mairei | - | - | oup.com |

Note: Data for T. x media and T. mairei indicates the presence of 10-DAB III but does not provide specific concentrations in this format.

Ecological and Cultivation Factors Influencing Taxane (B156437) Accumulation

The accumulation of taxanes in Taxus species is significantly influenced by a range of ecological and cultivation factors. researchgate.netsemanticscholar.org Understanding these factors is crucial for optimizing the yield of precursor compounds like 10-DAB.

Environmental conditions such as light intensity, humidity, and soil fertility have a marked effect on taxane production. researchgate.net Generally, Taxus plants thrive in shady and moist conditions, which tends to lead to higher taxol accumulation. researchgate.net Conversely, high light intensity and dry conditions can reduce shoot growth and, consequently, taxane content. researchgate.net Soil fertility is another key factor, with plants grown in rich, moist soil showing significantly higher levels of taxanes. researchgate.net

Geographic origin and the specific cultivar also play a pivotal role. semanticscholar.org There are notable variations in taxoid content between different species and even between populations of the same species from different locations. researchgate.net For example, Taxus baccata is a primary source for the global supply of 10-DAB. researchgate.net The age of the plant can also be a factor, with some studies indicating that younger seedlings may have different taxane profiles compared to mature trees. researchgate.net

Exploration of Microbial and Endophytic Fungal Sources for Taxane Production

The reliance on slow-growing Taxus trees for taxane precursors has prompted research into alternative, more sustainable production methods. A promising avenue of this research is the use of microorganisms, particularly endophytic fungi, which live symbiotically within the tissues of Taxus plants. mdpi.commdpi.com

Numerous studies have successfully isolated endophytic fungi from various Taxus species that are capable of producing taxanes, including 10-DAB. mdpi.comresearchgate.netjmb.or.kr Genera such as Aspergillus, Trichoderma, Penicillium, and Fusarium have been identified as taxane producers. mdpi.commdpi.com For instance, an endophytic fungus, Aspergillus niger subsp. taxi, isolated from Taxus chinensis, was found to produce not only paclitaxel but also its precursors, including 10-deacetylbaccatin III. jmb.or.kr

The production of taxanes by these fungi can be influenced by the composition of the culture media. mdpi.com Research has shown that media rich in organic nitrogen sources can enhance taxane yields. mdpi.com Furthermore, the addition of certain nutrients or elicitors to the culture can significantly boost production. mdpi.commdpi.com One study demonstrated that the fermentation broths of certain endophytic bacterial strains could significantly promote the accumulation of taxanes in T. yunnanensis stem cells, with the content of 10-DAB increasing by 2.17 times. mdpi.com

While the yields from microbial fermentation are currently lower than those from plant extraction, the potential for optimization through media engineering and genetic modification makes it a highly attractive and sustainable alternative for the future production of 4α-Hydroxy-10-deacetylbaccatin III and other taxane precursors. plos.org

Interactive Data Table: Examples of Taxane-Producing Endophytic Fungi

| Fungal Genus | Host Taxus Species | Produced Taxanes | Reference |

| Aspergillus | Taxus globosa | Taxadiene | mdpi.com |

| Trichoderma | Taxus globosa | Taxadiene, Baccatin (B15129273) III | mdpi.com |

| Penicillium | Taxus globosa | Taxadiene, Baccatin III | mdpi.com |

| Fusarium | Taxus wallichiana | - | mdpi.com |

| Aspergillus niger subsp. taxi | Taxus chinensis | Taxol, Cephalomannine, Baccatin III, 10-deacetyl-baccatin III | jmb.or.kr |

Advanced Methodologies for Isolation and Purification of 4|a Hydroxy 10 Deacetylbaccatin Iii

Optimized Extraction Techniques from Biomass

Efficient extraction from plant biomass is the foundational step for obtaining 4α-Hydroxy-10-Deacetylbaccatin III. Various techniques have been optimized to maximize the recovery of this compound from its natural sources, primarily Taxus species.

Solvent-Based Extraction Protocols (e.g., Methanol (B129727), Ethanol)

Solvent extraction remains a cornerstone for initial isolation due to its relative simplicity and scalability. Methanol and ethanol (B145695) are frequently employed as extraction solvents due to their ability to solubilize moderately polar compounds like taxanes. Studies have focused on optimizing parameters such as solvent concentration, temperature, extraction time, and particle size of the biomass to enhance extraction efficiency.

Ultrasonic-assisted extraction (UAE) has demonstrated significant improvements in the extraction of 10-Deacetylbaccatin III (a precursor often co-extracted or studied alongside 4α-Hydroxy-10-Deacetylbaccatin III) from Taxus baccata aksaray.edu.tr. For instance, optimized conditions using ethanol yielded 102 mg/kg, while methanol yielded 112 mg/kg, with high correlation coefficients (R² of 0.981 for ethanol and 0.975 for methanol) indicating robust models aksaray.edu.tr. Reflux extraction with 80% ethanol aqueous solution has also been reported for extracting 10-Deacetylbaccatin III from Taxus chinensis google.comgoogle.com.

Table 3.1.1: Comparison of Optimized Ultrasonic-Assisted Extraction Parameters for 10-Deacetylbaccatin III

| Solvent | Optimized Temperature (°C) | Optimized Extraction Time (min) | Optimized Particle Size (μm) | Yield (mg/kg) | Citation |

| Ethanol | 44.8 | 40.1 | 113 | 102 | aksaray.edu.tr |

| Methanol | 43.7 | 43 | 114.6 | 112 | aksaray.edu.tr |

Supercritical Fluid Extraction (SFE) with Co-Solvent Systems

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (CO₂), offers a more selective and environmentally friendly alternative for extracting valuable compounds. The addition of co-solvents, such as ethanol or methanol, can significantly enhance the extraction efficiency and selectivity for moderately polar compounds like taxanes by increasing the polarity of the supercritical fluid researchgate.netcore.ac.ukeolss.net.

While specific SFE protocols for 4α-Hydroxy-10-Deacetylbaccatin III are less detailed in the provided literature, SFE with CO₂ and ethanol co-solvents has been explored for taxane (B156437) extraction, demonstrating increased selectivity compared to conventional solvent extraction researchgate.net. Optimization typically involves parameters such as pressure (e.g., 20–60 MPa), temperature (e.g., 40–60 °C), and the percentage of co-solvent (e.g., 14–20 wt. %) researchgate.netcore.ac.uk. The ability of SFE to operate at lower temperatures also helps preserve the integrity of thermolabile compounds.

High-Resolution Chromatographic Separation and Enrichment

Following initial extraction, chromatographic techniques are essential for separating 4α-Hydroxy-10-Deacetylbaccatin III from other co-extracted compounds and achieving high purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), in both its analytical and preparative forms, is a powerful tool for the purification of taxanes. Analytical HPLC is crucial for monitoring the separation process and assessing the purity of fractions, while preparative HPLC allows for the isolation of larger quantities of the target compound.

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the separation and purification of 10-Deacetylbaccatin III, achieving purities exceeding 98% using solvent systems like n-hexane-ethyl acetate-ethanol-water or n-hexane-chloroform-methanol-water nih.gov. Preparative HPLC has also been employed to purify related taxanes, such as 10-deacetyltaxol (B21601) and paclitaxel (B517696), to purities greater than 95% researchgate.net. The selection of appropriate stationary phases (e.g., C18 columns) and mobile phase compositions (e.g., acetonitrile-water mixtures, methanol-water gradients) is critical for achieving effective separation nih.govnih.govnih.gov. Analytical HPLC is often used to confirm the purity of fractions obtained from other purification steps, such as column chromatography researchgate.net.

Table 3.2.1: Chromatographic Separation Parameters for Taxanes

| Technique | Sample Compound(s) | Solvent System | Purity Achieved | Citation |

| High-Speed Counter-Current Chromatography | 10-Deacetylbaccatin III | n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v) and n-hexane-chloroform-methanol-water (5:25:34:20, v/v) | >98% | nih.gov |

| Preparative HPLC | 10-Deacetyltaxol, Paclitaxel | Not specified, but typically acetonitrile/water or methanol/water gradients | >95% | researchgate.net |

| Silica (B1680970) Gel Column Chromatography | Hydroxyl-α-Sanshool (Illustrative for method) | Petroleum ether-ethyl acetate (B1210297) (3:2, v/v) | 98.34% | mdpi.com |

Column Chromatography and Thin-Layer Chromatography (TLC) in Initial Fractionation

Column chromatography, particularly using silica gel as the stationary phase, serves as an effective initial step for fractionating crude extracts. This method separates compounds based on their differential adsorption and elution properties with varying solvent polarities. Thin-Layer Chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation process, identify fractions containing the target compound, and assess the purity of collected fractions researchgate.net.

Typical solvent systems for silica gel column chromatography involve mixtures of non-polar solvents (like hexane (B92381) or petroleum ether) with more polar solvents (like ethyl acetate, acetone, or methanol) researchgate.netmdpi.com. For instance, separating hydroxyl-α-sanshool, a different plant metabolite, utilized a petroleum ether-ethyl acetate (3:2, v/v) eluent on silica gel, achieving good enrichment mdpi.com. While specific solvent systems for 4α-Hydroxy-10-Deacetylbaccatin III via column chromatography are not detailed, the general principle involves gradient elution from less polar to more polar solvents to progressively isolate the compound.

Selective Crystallization and Non-Chromatographic Purification Strategies

Beyond chromatography, selective crystallization offers a valuable non-chromatographic method for purifying 4α-Hydroxy-10-Deacetylbaccatin III. This technique leverages differences in solubility between the target compound and impurities in specific solvent systems.

Crude 10-Deacetylbaccatin III can be selectively crystallized from various organic solvents or solvent mixtures, including nitriles such as acetonitrile, propionitrile, or isobutyronitrile, often in combination with aliphatic alcohols like methanol or ethanol google.com. For example, crystallization from methanol/acetonitrile mixtures has been employed in purification protocols google.com. In some processes, the addition of specific compounds, such as imidazole (B134444) derivatives, has been explored to facilitate the formation of crystalline complexes with 10-Deacetylbaccatin III, simplifying subsequent purification steps google.com. These crystallization strategies can significantly enhance the purity of the compound without the need for extensive chromatographic steps.

Biosynthetic Pathways and Enzymatic Modifications Leading to Hydroxylated 10 Deacetylbaccatin Iii Derivatives

Enzymatic Steps in the Taxane (B156437) Biosynthetic Pathway Relevant to Hydroxylation

The biosynthesis of taxanes commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the basic taxane skeleton. nih.govnih.gov This is followed by a series of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, an oxidation at C9, and the formation of an oxetane (B1205548) ring to produce the intermediate baccatin (B15129273) III. nih.gov The hydroxylation steps are particularly crucial in creating the diverse array of taxoids found in nature.

The initial hydroxylation of the taxane core occurs at the C5 position, converting taxadiene to taxadien-5α-ol, a reaction catalyzed by taxadiene 5α-hydroxylase. frontiersin.orgnih.gov Subsequent hydroxylations at various positions, including C2, C7, C9, C10, C13, and C14, are mediated by a family of cytochrome P450 monooxygenases. nih.govfrontiersin.org These enzymes exhibit a high degree of sequence similarity but possess distinct substrate specificities, leading to a branched and complex pathway rather than a strictly linear one. nih.gov For instance, taxane 10β-hydroxylase is responsible for the hydroxylation at the C10 position, a critical step in the formation of many taxane intermediates. nih.govpnas.org

The order of these hydroxylation events can vary, leading to a diverse array of taxane structures. nih.gov This enzymatic plasticity suggests that multiple routes can diverge early in the pathway and converge at later stages to form key intermediates like baccatin III. nih.gov The hydroxylation at the C4 position, leading to compounds like 4α-Hydroxy-10-DAB, is a less common but significant modification that can influence the properties of the resulting taxoid.

Investigation of Hydroxylase Enzymes Responsible for Regioselective C-4 Hydroxylation

The regioselective hydroxylation of the taxane skeleton is a critical determinant of the final structure and function of the resulting taxoid. While hydroxylases acting at other positions of the taxane core have been extensively studied, the specific enzyme responsible for C-4 hydroxylation remains less characterized. The family of cytochrome P450 enzymes involved in taxane biosynthesis, primarily from the CYP725A subfamily, are known for their role in oxygenating the taxane ring. frontiersin.orgnih.gov

The identification and characterization of these hydroxylases have often relied on strategies such as differential display of mRNA, which led to the isolation of several cytochrome P450 clones from Taxus cells induced for taxol production. nih.gov Functional expression of these clones in hosts like yeast has been instrumental in assigning their specific functions, such as the taxane 10β-hydroxylase and 13α-hydroxylase. nih.gov It is plausible that a yet-to-be-fully-characterized member of this P450 family is responsible for the C-4 hydroxylation. The high sequence similarity among these enzymes, often exceeding 70%, suggests a common evolutionary origin, yet their distinct substrate specificities allow for the precise and varied hydroxylation patterns observed in nature. nih.govfrontiersin.org Further investigation using modern genomic and proteomic approaches is necessary to definitively identify and characterize the hydroxylase responsible for the formation of 4α-Hydroxy-10-DAB.

Role of Acetyltransferases and Deacetylases in Taxane Interconversion (e.g., 10-Deacetylbaccatin III-10-β-O-Acetyltransferase (DBAT) activity)

Acetyltransferases and deacetylases play a pivotal role in the dynamic interconversion of taxane intermediates, adding another layer of complexity and control to the biosynthetic pathway. A key enzyme in this process is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to form baccatin III. oup.commdpi.comwikipedia.org This reaction is considered a crucial and often rate-limiting step in the biosynthesis of paclitaxel (B517696). mdpi.com

The DBAT enzyme utilizes acetyl-CoA as the acetyl donor and exhibits high regioselectivity for the C-10 position of the taxane core. mdpi.compnas.orgnih.gov Interestingly, research has shown that DBAT can also catalyze the reverse reaction, the deacetylation of baccatin III back to 10-DAB, particularly under alkaline conditions in the presence of Coenzyme A (CoASH). mdpi.comnih.gov This reversible activity highlights the potential for a dynamic equilibrium between these two important taxane precursors.

Besides DBAT, other acetyltransferases are involved in modifying the taxane skeleton. For example, taxadien-5α-ol-O-acetyltransferase (TAT) catalyzes an early acylation step in the pathway. pnas.org The interplay of these various acetyltransferases and potentially deacetylases allows the plant to fine-tune the production of different taxoids. The presence of a hydroxyl group at the C-4 position, as in 4α-Hydroxy-10-DAB, could influence the activity of these enzymes, potentially altering the rate and extent of acetylation at other positions on the taxane ring.

| Enzyme | Reaction Catalyzed | Significance in Taxane Biosynthesis |

|---|---|---|

| 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) | Acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin III. oup.commdpi.comwikipedia.org | A key rate-limiting step in paclitaxel biosynthesis. mdpi.com Also exhibits reversible deacetylase activity. mdpi.comnih.gov |

| Taxadien-5α-ol-O-acetyltransferase (TAT) | Acetylation of taxadien-5α-ol to taxadien-5α-yl acetate (B1210297). pnas.org | Catalyzes an early acylation step in the pathway. pnas.org |

| Taxane 2α-O-benzoyltransferase (TBT) | Benzoylation of the C-2 hydroxyl group of a taxane intermediate. pnas.org | A late-stage acylation step leading to the baccatin III intermediate. pnas.org |

| Baccatin III 13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) | Attaches the C-13 side chain to baccatin III. oup.commdpi.com | A crucial step in the final assembly of paclitaxel. mdpi.com |

Metabolic Flux Analysis and Precursor Feeding Studies for Enhanced Production

Metabolic flux analysis and precursor feeding studies are powerful tools for understanding and optimizing the production of desired taxoids like hydroxylated 10-DAB derivatives. nih.gov By tracing the flow of isotopes through the metabolic network, researchers can identify bottlenecks and rate-limiting steps in the biosynthetic pathway. nih.gov

Precursor feeding studies, where specific labeled intermediates are supplied to Taxus cell cultures, have been instrumental in elucidating the sequence of enzymatic reactions. For example, feeding labeled 10-DAB has confirmed its role as a direct precursor to baccatin III. nih.gov Such studies can also reveal the potential for alternative biosynthetic routes and the substrate flexibility of the enzymes involved.

Metabolic flux analysis provides a quantitative understanding of the carbon flow through central metabolism and into the taxane biosynthetic pathway. researchgate.net This can highlight the competition for precursors between primary metabolism and secondary metabolite production. For instance, analysis has shown that under certain conditions, the flux through glycolysis can be increased to supply more pyruvate (B1213749) for the synthesis of acetyl-CoA, a key building block for taxanes. researchgate.net By understanding these metabolic dynamics, strategies can be developed to redirect metabolic flux towards the production of specific taxoids. This could involve the overexpression of genes encoding key enzymes or the manipulation of culture conditions to favor the desired metabolic state.

Genetic Engineering and Synthetic Biology Approaches for Pathway Elucidation and Optimization

Genetic engineering and synthetic biology offer promising avenues for both elucidating the remaining unknown steps in the taxane biosynthetic pathway and for enhancing the production of valuable compounds like 4α-Hydroxy-10-DAB. mdpi.comfrontiersin.org These approaches allow for the targeted manipulation of the genetic makeup of the producing organism, whether it be the native Taxus species or a heterologous host like yeast or bacteria. nih.govfrontiersin.org

One key strategy is the overexpression of genes that encode rate-limiting enzymes in the pathway. frontiersin.org For example, overexpressing the gene for DBAT in Taxus chinensis cell cultures has been shown to increase the yield of paclitaxel. researchgate.net Similarly, identifying and overexpressing the specific hydroxylase responsible for C-4 hydroxylation could lead to the enhanced production of 4α-Hydroxy-10-DAB.

Synthetic biology takes this a step further by aiming to reconstruct the entire biosynthetic pathway in a more manageable host organism. frontiersin.orgnih.gov This has been partially achieved for the early steps of taxane biosynthesis in both E. coli and Saccharomyces cerevisiae. internationalscholarsjournals.comnih.gov While reconstituting the full pathway remains a challenge due to its complexity and the involvement of membrane-bound cytochrome P450 enzymes, significant progress has been made. frontiersin.orgmdpi.com These engineered microbial systems provide a powerful platform for testing the function of newly discovered genes and for optimizing the production of specific taxane intermediates. As our understanding of the taxane biosynthetic pathway continues to grow, these advanced molecular tools will be instrumental in developing sustainable and efficient methods for producing a wide range of valuable taxoids.

Chemical Synthesis and Semi Synthetic Derivatization of 4|a Hydroxy 10 Deacetylbaccatin Iii

Strategies for Chemical Functionalization of the Taxane (B156437) Core at the C-4 Position

The taxane diterpene skeleton is characterized by a complex polycyclic structure with numerous hydroxyl and ester functionalities, making regioselective functionalization a significant synthetic challenge chemrxiv.orgnih.govacs.orgmdpi.com. The C-4 position in 10-Deacetylbaccatin III typically bears an acetate (B1210297) group nih.gov. Strategies to introduce a hydroxyl group at this position often involve the removal of this acetate ester and subsequent introduction of a hydroxyl moiety, or direct functionalization of a precursor lacking the acetate. While direct chemical methods for the selective deacetylation of the C-4 acetate and subsequent hydroxylation are not as extensively detailed as modifications at other positions, general principles of taxane functionalization provide a framework. These strategies often rely on selective hydrolysis or transesterification reactions to remove the C-4 acetate, followed by regioselective oxidation or hydroxylation methods. The importance of substituents at C-4 for bioactivity and bioavailability highlights the need for precise control over functionalization at this site researchgate.net.

Semi-Synthetic Routes from Abundant Taxane Precursors (e.g., 10-Deacetylbaccatin III, 9-Dihydro-13-Acetylbaccatin III)

Semi-synthesis from naturally abundant taxane precursors is the cornerstone of producing clinically relevant taxanes. 10-Deacetylbaccatin III (10-DAB) serves as a primary starting material, readily extracted from the needles of Taxus species patsnap.comallfordrugs.comgoogle.comgoogle.comgoogle.comtdcommons.orgchemicalbook.com. Another significant precursor is 9-Dihydro-13-Acetylbaccatin III (9-DHB), which can be efficiently converted into 10-DAB patsnap.comgoogle.comgoogle.comwipo.int.

The general approach to synthesizing paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091) from these precursors involves attaching a functionalized β-lactam side chain at the C-13 hydroxyl group and modifying other positions, such as C-7 and C-10 patsnap.comallfordrugs.comgoogle.comgoogle.comtdcommons.orgwipo.intnih.govgoogle.com. While these established routes primarily focus on the C-13 side chain and C-7/C-10 modifications, the principles of protecting group chemistry and regioselective transformations are transferable to achieving modifications at other positions, including C-4. The synthesis of 4α-Hydroxy-10-DAB would likely involve initial protection of more reactive hydroxyl groups (e.g., C-7, C-10, C-13) followed by selective deacetylation at C-4 and subsequent introduction of the hydroxyl group, or direct functionalization of a suitable intermediate.

Application of Protective Group Chemistry in Multi-Step Syntheses

Multi-step synthesis of complex molecules like taxanes necessitates the strategic use of protecting groups to mask reactive functional groups and direct chemical transformations to specific sites google.comgoogle.comnih.govsolubilityofthings.comwikipedia.org. In the context of taxane functionalization, hydroxyl groups at positions C-1, C-7, C-10, and C-13 are commonly protected to prevent unwanted reactions during side-chain coupling or other modifications google.comgoogle.comgoogle.comnih.govwikipedia.org.

Commonly employed protecting groups include silyl (B83357) ethers (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBS)), benzyloxymethyl (BOM) ethers, and methoxytetrahydropyranyl (MTHP) ethers google.comgoogle.comgoogle.comnih.govwikipedia.org. The selection of a protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal. For instance, protecting the C-7 and C-10 hydroxyl groups is crucial for attaching the C-13 side chain to form docetaxel or paclitaxel google.comgoogle.com. While specific reports detailing the protection and deprotection strategies for the C-4 position to introduce a hydroxyl group are less common, the general methodologies for selective protection and deprotection of hydroxyls in taxanes are well-established and would be applicable. For example, a C-4 protected precursor could be deprotected selectively to reveal the hydroxyl group.

Exploration of Novel Synthetic Methodologies for Taxane Analogues

The pursuit of novel synthetic methodologies for taxane analogues aims to improve efficacy, overcome resistance, and enhance pharmacokinetic properties researchgate.netresearchgate.netchemrxiv.orgnih.govnih.govsolubilityofthings.comnih.gov. These efforts encompass both total synthesis and the development of innovative semi-synthetic routes.

Recent advancements include:

Total Synthesis Strategies: Pioneering total syntheses, such as those by Holton and Nicolaou, have provided deep insights into constructing the complex taxane skeleton, often involving intricate C-H functionalization and cyclization strategies researchgate.netchemrxiv.orgnih.govwikipedia.org. These approaches, while lengthy, demonstrate the feasibility of building the core structure from simpler precursors and offer potential routes for introducing specific functionalities.

Chemoenzymatic and Biocatalytic Approaches: Leveraging enzymes or engineered microorganisms for specific oxidation or functionalization steps offers high regioselectivity and stereoselectivity, potentially simplifying synthetic routes acs.orgmdpi.com.

Development of New Reagents and Catalysts: The design of novel reagents and catalysts for selective oxidation, hydroxylation, and functional group manipulation continues to expand the synthetic chemist's toolkit for taxane modification acs.orgmdpi.com.

These novel methodologies, while often developed for producing known taxanes or their analogues, provide a foundation for exploring and developing synthetic routes to less common but potentially valuable taxane derivatives like 4α-Hydroxy-10-Deacetylbaccatin III.

Compound List

10-Deacetylbaccatin III (10-DAB)

9-Dihydro-13-Acetylbaccatin III (9-DHB)

Paclitaxel (Taxol)

Docetaxel (Taxotere)

Cabazitaxel

Taxadiene

Taxadien-5α-ol

Taxadiene-4(5)-epoxide

Taxadiene-5α-acetoxy-10β,14β-diol

7-O-triethylsilyl baccatin III

7,10-bis-O-triethylsilyl baccatin III

7-O-triethylsilyl-9,10-diketobaccatin III

7-O-triethylsilyl-9,10-diketodocetaxel

7-O-triethylsilyl-9,10-diketopaclitaxel

7-(triethylsilyl)baccatin III

Taxuyunnanine D

Decinnamoyltaxinine E

Taxabaccatin III

Taxinine analogue

1α'-homotaxol

1α'-homotaxotere

7,10-dimethoxy-10-deacetylbaccatin III

(4R,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine

N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine

Canataxpropellane

Biotransformation and Chemoenzymatic Synthesis of 4|a Hydroxy 10 Deacetylbaccatin Iii Analogs

Microbial Cell Bioconversion for Structural Diversification

Microbial bioconversion employs whole microbial cells to perform specific chemical transformations on taxane (B156437) precursors like 10-Deacetylbaccatin III (10-DAB). This approach allows for the introduction of various functional groups, such as hydroxyls and acetates, at specific positions on the taxane skeleton, leading to structural diversification.

Research has shown that microorganisms, including fungi like Curvularia lunata, can effect significant structural modifications on 10-DAB nih.gov. For instance, C. lunata has been observed to catalyze transbenzoylation, transacetylation, and oxetane (B1205548) ring opening reactions, yielding complex hemiacetal derivatives nih.gov. Other studies have explored the use of engineered bacteria, such as Escherichia coli, to enhance the biotransformation of 10-DAB into baccatin (B15129273) III, achieving high conversion rates exceeding 89% under optimized conditions . These microbial systems can be engineered to express specific enzymes involved in taxane metabolism, thereby directing the biotransformation towards desired analogs frontiersin.orgnih.govresearchgate.netnih.gov. The choice of microorganism and the engineering of its metabolic pathways are critical for achieving efficient structural diversification nih.govnih.gova-star.edu.sg.

Enzyme-Catalyzed Transformations and Biocatalytic System Development

Enzyme-catalyzed transformations utilize isolated enzymes to perform specific chemical modifications on taxane substrates. This method offers high regioselectivity and stereoselectivity, minimizing the formation of unwanted byproducts. Key enzymes involved in taxane biosynthesis, such as 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT), play a pivotal role in converting 10-DAB to baccatin III nih.govnih.govannualreviews.orgresearchgate.netnih.govnih.govmdpi.comidexlab.comresearchgate.netpnas.org.

DBAT catalyzes the acetylation of the 10-hydroxyl group of 10-DAB, a crucial step in the semi-synthesis of paclitaxel (B517696) nih.govresearchgate.netnih.govnih.govmdpi.compnas.org. Biocatalytic systems have been developed using these enzymes, often involving their immobilization or expression in heterologous hosts frontiersin.orgresearchgate.netnih.govresearchgate.net. For example, an enzymatic process using immobilized C-10 deacetylase from Nocardioides luteus demonstrated the conversion of 10-DAB to baccatin III with a 51% yield using vinyl acetate (B1210297) as an acyl donor researchgate.net. Furthermore, research has focused on developing efficient biocatalytic systems by optimizing enzyme concentration, reaction time, and the availability of cofactors like acetyl-CoA frontiersin.orgnih.govmdpi.com. The development of cell-free systems or whole-cell biocatalysis employing engineered enzymes represents a significant advancement in accessing taxane analogs frontiersin.orgresearchgate.netannualreviews.orgresearchgate.net.

Substrate Specificity and Enzyme Engineering for Targeted Modifications

Understanding and manipulating enzyme substrate specificity is paramount for targeted modifications of taxane structures. Enzyme engineering, including directed evolution and rational design, allows for the alteration of enzyme properties to improve catalytic efficiency, specificity, and stability nih.govnih.gov.

Studies have investigated the substrate specificity of DBAT from various Taxus species, revealing differences in their activity towards 10-DAB nih.gov. For instance, DBATs from T. cuspidata, T. brevifolia, T. x media, and T. wallichiana var. showed similar high activities on 10-DAB, while those from T. canadensis exhibited lower conversion rates nih.gov. Enzyme engineering efforts have focused on improving the catalytic fitness of DBAT, leading to variants with enhanced activity against unnatural substrates, thereby opening new avenues for taxol production via enzymatic methods . Furthermore, research into enzyme engineering aims to create enzymes capable of performing novel transformations or improving the efficiency of existing ones, such as enhancing thermostability or altering substrate recognition for specific hydroxylations or acylations frontiersin.orgnih.govnih.gov.

Process Optimization for Biotransformation Conditions

Optimizing biotransformation conditions is essential for maximizing the yield, purity, and efficiency of producing taxane analogs. Key parameters that influence microbial or enzymatic transformations include pH, temperature, carbon source, inducer concentration, substrate concentration, and inoculum size mdpi.comresearchgate.netplos.orgresearchgate.net.

For microbial bioconversions, factors such as pH and temperature significantly impact cell growth and enzyme activity mdpi.comresearchgate.netplos.org. For example, a pH of 7.0 was found to be optimal for paclitaxel production by Neopestalotiopsis vitis, while malt (B15192052) extract served as the best carbon source plos.org. In engineered E. coli strains for baccatin III production, glycerol (B35011) was identified as a beneficial carbon source, with optimal concentrations around 10 g/L, and a temperature of 25°C for 48 hours yielding high baccatin III titers frontiersin.orgnih.gov. For enzymatic reactions, optimal conditions for DBAT activity have been reported around 35°C and pH 7.0 researchgate.net, or pH 7.4 and 35°C for a recombinant enzyme nih.gov. Substrate concentration also plays a critical role; for instance, a 10-DAB concentration of 1.5 mg/mL with an initial cell density (OD600) of 40 yielded the highest baccatin III titer in E. coli researchgate.net. The supply of acetyl-CoA, often derived from carbon sources like glucose or glycerol, is a critical factor for DBAT-catalyzed acetylation, and strategies to enhance its intracellular availability are crucial frontiersin.orgnih.govmdpi.comnih.gov.

Compound List:

4α-Hydroxy-10-Deacetylbaccatin III (4α-Hydroxy-10-DAB)

10-Deacetylbaccatin III (10-DAB)

Baccatin III

Paclitaxel (Taxol)

Taxotère

13-epi-10-Deacetyl Baccatin III

19-Hydroxy-10-deacetyl Baccatin III

Taxadien-5α-ol

Taxadien-5α-yl-acetate

Taxa-4(5),11(12)-diene

Taxa-4(20),11(12)-diene

Taxadiene

13-DeBAC

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of 4|a Hydroxy 10 Deacetylbaccatin Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity of atoms and their spatial relationships. For a molecule with the complexity of 4α-Hydroxy-10-deacetylbaccatin III, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of different types of protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal dihedral angles between adjacent protons, which is crucial for determining relative stereochemistry. ¹³C NMR provides information on the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC, NOESY): To assemble the complete molecular structure, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connected proton systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing through-space correlations that are vital for determining the relative stereochemistry and conformation of the molecule.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |

| H-2 | 4.95 (d) | 76.5 | C-1, C-3, C-4, C-8 | H-3, H-9 |

| H-5 | 4.98 (d) | 83.8 | C-4, C-6, C-7, C-18 | H-3, H-7, H-18 |

| H-7 | 4.45 (dd) | 74.8 | C-5, C-6, C-8, C-9 | H-5, H-19 |

| H-10 | 5.25 (s) | 75.9 | C-8, C-9, C-11, C-12 | H-7, H-20 |

| H-13 | 6.35 (t) | 81.2 | C-1, C-12, C-14 | H-14 |

| Me-17 | 1.05 (s) | 26.9 | C-1, C-15, C-11 | H-18 |

| Me-18 | 1.58 (s) | 22.6 | C-3, C-4, C-5 | H-5 |

Note: Data is representative of the 10-deacetylbaccatin III core structure and serves for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 parts per million).

For 4α-Hydroxy-10-deacetylbaccatin III, the expected molecular formula is C₂₉H₃₆O₁₁. HRMS can confirm this by providing an experimental mass that closely matches the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₂₉H₃₆O₁₁ |

| Theoretical Monoisotopic Mass | 560.2207 Da |

| Expected [M+H]⁺ Ion | 561.2280 Da |

| Expected [M+Na]⁺ Ion | 583.2100 Da |

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural components can be identified. Common fragmentation pathways for taxanes involve the loss of side chains and neutral molecules like water (H₂O), acetic acid (CH₃COOH), and carbon monoxide (CO). These characteristic fragmentation patterns serve as a fingerprint to confirm the identity of the compound.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined. wikipedia.org

This technique provides unambiguous information on:

Solid-State Structure: The exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state.

Absolute Configuration: For chiral molecules like 4α-Hydroxy-10-deacetylbaccatin III, X-ray crystallography can determine the absolute stereochemistry of all chiral centers, which is crucial for understanding its biological activity. This is often achieved through the use of anomalous dispersion effects. researchgate.net

The successful application of this technique is contingent on the ability to grow high-quality single crystals of the compound, which can be a challenging step. However, when successful, it provides the most complete and unambiguous structural information available.

Coupled Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

In many instances, 4α-Hydroxy-10-deacetylbaccatin III is isolated from complex natural sources, such as extracts of Taxus species. Coupled chromatographic-spectroscopic techniques are essential for the separation, detection, and quantification of the target compound within these intricate matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for this purpose. rsc.org A high-performance liquid chromatography (HPLC) system separates the components of the mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The eluting components are then introduced into a mass spectrometer, which provides sensitive and selective detection based on their mass-to-charge ratio. rsc.orgacgpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it typically requires derivatization of the polar hydroxyl groups of the taxane (B156437) to increase its volatility.

The following table outlines typical parameters for an LC-MS method used for the analysis of taxanes.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

This combination of chromatography for separation and mass spectrometry for detection allows for the reliable identification and quantification of 4α-Hydroxy-10-deacetylbaccatin III even at low concentrations in complex samples. acgpubs.org

Quality Control and Purity Validation Methodologies in Research Samples

Ensuring the purity of a research sample of 4α-Hydroxy-10-deacetylbaccatin III is critical for obtaining reliable data in any subsequent biological or chemical studies. High-performance liquid chromatography (HPLC) with UV detection is the standard method for purity assessment. nih.gov A robust HPLC method must be validated to ensure it is fit for purpose. nih.gov Method validation is performed by assessing several key parameters, as defined by international guidelines. nih.govms-editions.cl

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The analyte peak is well-resolved from other peaks (Resolution > 2). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. iaea.org |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by recovery studies. | Recovery between 98.0% and 102.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results under varied conditions should be within acceptable limits. |

By validating the analytical method, researchers can be confident that the determined purity value of a 4α-Hydroxy-10-deacetylbaccatin III sample is accurate and reliable.

Comparative Metabolomics and Chemotaxonomic Studies of Hydroxylated Taxanes

Profiling of 4α-Hydroxy-10-Deacetylbaccatin III Alongside Other Taxane (B156437) Derivatives in Biological Matrices

Metabolomic profiling of Taxus species reveals a complex mixture of taxane derivatives, with the relative abundance of each compound varying significantly between species, different tissues within the same plant, and even between cultivated and wild specimens. While comprehensive quantitative data for 4α-Hydroxy-10-DAB across a wide range of biological matrices is not extensively documented in single studies, analysis of existing literature allows for a comparative overview.

In a study of postmortem body fluids following a fatal poisoning with Taxus baccata, various taxoids were quantified, demonstrating the distribution of these compounds in different biological matrices. Although 4α-Hydroxy-10-DAB was not specifically quantified, the concentrations of related taxoids like paclitaxel (B517696), 10-deacetyltaxol (B21601), baccatin (B15129273) III, and 10-deacetylbaccatin III were measured in stomach content, urine, blood, and bile nih.gov. This highlights the importance of analytical methods capable of simultaneously identifying and quantifying multiple taxanes in complex biological samples nih.gov.

Research on Taxus wallichiana has led to the isolation of 14β-Hydroxy-10-deacetylbaccatin III, a structural isomer of 4α-Hydroxy-10-DAB nih.gov. The presence of this and other hydroxylated taxanes underscores the diversity of oxygenation patterns in the taxane scaffold. A comparative analysis of taxane content in various Taxus species indicates that the concentrations of major taxanes like paclitaxel and 10-deacetylbaccatin III (10-DAB) differ significantly. For instance, the content of paclitaxel has been observed to be highest in Taxus cuspidata, while the highest levels of 10-DAB III have been found in T. wallichiana nih.gov.

The following table provides a comparative look at the concentrations of key taxanes in different Taxus species, synthesized from various studies. It is important to note that direct quantitative comparisons of 4α-Hydroxy-10-DAB are limited, and the data for other taxanes provide a contextual framework for its likely distribution.

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The concentration ranges can vary based on season, age of the plant, and specific cultivar.

Investigation of Biosynthetic Divergence and Convergent Pathways

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps, starting from the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane core nih.govpnas.org. The divergence in the biosynthetic pathway that leads to various hydroxylated taxanes, including 4α-Hydroxy-10-DAB, is primarily due to the action of a series of cytochrome P450-dependent monooxygenases and acyltransferases with varying substrate and regioselectivity pnas.org.

The formation of the oxetane (B1205548) ring, a key feature of many bioactive taxanes, is a critical juncture in the pathway. It is proposed that a 5-acetoxy-4(20)-epoxy group isomerizes to a 4-acetoxy-4(20),5-oxetane group through an intramolecular transfer of the acetoxy group from C5 to C4 acs.org. An alternative pathway may involve the formation of the oxetane ring via an acyl-independent mechanism, followed by acetylation of the C4 hydroxyl group acs.org. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase has been shown to be capable of acetylating the C4-hydroxyl group of 4-deacetylbaccatin III, suggesting a degree of flexibility in the later stages of the biosynthetic pathway acs.org.

The hydroxylation at various positions on the taxane ring is carried out by specific hydroxylases. For instance, taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase responsible for hydroxylation at the C13 position pnas.org. While the specific enzyme responsible for the 4α-hydroxylation leading to 4α-Hydroxy-10-DAB has not been definitively characterized, it is likely a member of the same family of cytochrome P450 hydroxylases that exhibit promiscuity and are responsible for the diverse oxygenation patterns observed in natural taxanes.

The biosynthetic pathway can be envisioned as a grid or matrix, where various intermediates can be acted upon by a suite of enzymes, leading to a diverse array of final products. This concept of a "biosynthetic matrix" allows for both divergent pathways, where a common intermediate is channeled towards different products, and convergent pathways, where different routes can lead to the same final compound acs.org.

Chemotaxonomic Significance of Specific Hydroxylated Taxane Profiles

The taxonomy of the genus Taxus has been a subject of debate due to the high degree of morphological similarity among species researchgate.net. In this context, the chemical profiles of secondary metabolites, particularly taxanes and flavonoids, have emerged as valuable chemotaxonomic markers for distinguishing between different species and cultivars nih.govwur.nl.

A chemotaxonomic study based on the concentration of six neutral taxanes in the needles of 750 different Taxus samples allowed for the distinction between North American and Eurasian species groups wur.nl. Furthermore, cultivars of closely related species such as T. baccata, T. cuspidata, and their hybrid T. x media could be classified into distinct groups based on their taxane profiles wur.nl.

The presence and relative abundance of specific hydroxylated taxanes, such as 4α-Hydroxy-10-DAB and its isomers, can contribute to a more detailed chemotaxonomic fingerprint. For example, the significant differences in the content of paclitaxel, 10-DAB, and baccatin III among T. media, T. mairei, and T. cuspidata highlight the potential of these compounds as species-specific markers mdpi.com. While flavonoids have also been identified as useful chemotaxonomic markers within the Taxus genus, the complex and varied structures of taxanes provide a richer dataset for classification nih.gov.

The following table summarizes the chemotaxonomic utility of taxane profiles in selected Taxus species.

The unique profile of hydroxylated taxanes in a given species is a reflection of its specific enzymatic machinery for biosynthesis. Therefore, detailed metabolomic analysis that includes the quantification of minor taxanes like 4α-Hydroxy-10-DAB can provide high-resolution data for resolving taxonomic ambiguities and understanding the evolutionary relationships within the Taxus genus.

Emerging Research Frontiers and Future Directions in 4|a Hydroxy 10 Deacetylbaccatin Iii Chemistry

Discovery of Novel Hydroxylation Enzymes and Mechanisms

The biosynthesis of complex taxanes like paclitaxel (B517696) is a multi-step process involving a cascade of enzymatic reactions, with a significant portion being hydroxylations catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.govnih.gov These enzymes are responsible for installing hydroxyl groups at specific positions on the taxane (B156437) core, a critical step that dictates the final structure and biological activity of the molecule. The formation of 4α-Hydroxy-10-deacetylbaccatin III necessitates a specific C4α-hydroxylase, an enzyme that has been a subject of intense research to fully map the paclitaxel biosynthetic pathway.

Research into the Taxol biosynthesis pathway in yew (Taxus) species has led to the discovery of a family of related cytochrome P450 taxoid hydroxylases. nih.gov Techniques combining classical biochemistry with molecular methods, such as differential display of mRNA and homology-based gene searching, have successfully identified several key hydroxylases, including those acting at the C2, C5, C7, C10, C13, and C14 positions. nih.govfrontiersin.orgnih.gov These enzymes often exhibit high sequence similarity but possess distinct substrate specificities, contributing to a complex biosynthetic network rather than a simple linear pathway. nih.gov

The discovery of these enzymes has been pivotal. For instance, functional expression of candidate P450 genes in hosts like yeast or insect cells allows for the screening of their catalytic activities against various taxane precursors. frontiersin.org This approach has been validated by the successful identification of taxane 10β-hydroxylase and taxane 13α-hydroxylase. frontiersin.org The ongoing challenge lies in identifying the remaining P450 enzymes, including the putative C4α-hydroxylase, which are essential for a complete understanding and reconstruction of the pathway in heterologous systems. The elucidation of these novel enzymes and their reaction mechanisms is a critical frontier, promising to unlock new possibilities for the targeted synthesis of hydroxylated taxanes.

Table 1: Characterized Cytochrome P450 Hydroxylases in Taxane Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Taxane 2α-hydroxylase | T2OH | Hydroxylation at C2 | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-diene-2α,5α-diol |

| Taxane 5α-hydroxylase | T5OH | Hydroxylation at C5 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |

| Taxane 7β-hydroxylase | T7OH | Hydroxylation at C7 | Taxusin | 7β-Hydroxytaxusin |

| Taxane 10β-hydroxylase | T10OH | Hydroxylation at C10 | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-diene-5α,10β-diol |

| Taxane 13α-hydroxylase | T13OH | Hydroxylation at C13 | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-diene-5α,13α-diol |

Development of Integrated Bioprocesses for Sustainable Production

The reliance on slow-growing yew trees for taxane precursors has spurred the development of sustainable biotechnological production platforms. nih.gov Integrated bioprocesses, which combine metabolic engineering with efficient bioconversion techniques, are at the forefront of this effort. The goal is to create robust and scalable methods for producing key intermediates like 4α-Hydroxy-10-deacetylbaccatin III.

Plant Cell Fermentation (PCF) using Taxus cell suspension cultures has emerged as a commercially viable alternative to extraction from plant biomass. nih.gov These cultures can be grown in controlled bioreactors, and production can be significantly enhanced through strategies like the selection of high-yielding cell lines and the application of elicitors such as methyl jasmonate. researchgate.net

Microbial Fermentation offers another promising avenue. The entire multi-gene paclitaxel biosynthetic pathway is being systematically reconstructed in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com This involves expressing the necessary taxane biosynthetic genes, including the various cytochrome P450 hydroxylases and acyltransferases. A key strategy involves a whole-cell biotransformation approach, where a readily available precursor like 10-deacetylbaccatin III (10-DAB), extracted from renewable yew needles, is converted into a more advanced intermediate. For example, microbial cell factories expressing the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) have been developed to efficiently convert 10-DAB into baccatin (B15129273) III. pharmgkb.org This integrated approach, combining extraction from a renewable resource with microbial bioconversion, shortens the production process and improves efficiency. pharmgkb.org Similar strategies could be employed for 4α-Hydroxy-10-DAB by incorporating the C4α-hydroxylase into the microbial chassis.

Endophytic fungi isolated from yew trees have also been identified as potential producers of paclitaxel and related taxoids, opening up another possibility for fermentation-based production. bio-conferences.org The development of these integrated systems, whether based on plant cells or engineered microbes, is crucial for creating a sustainable and economically viable supply of specific hydroxylated taxanes for further drug development.

Rational Design of Novel Taxane Scaffolds with Modified Reactivity

4α-Hydroxy-10-deacetylbaccatin III serves not only as a biosynthetic intermediate but also as a valuable starting scaffold for the rational design of novel taxane analogs. The presence of the C4-hydroxyl group, in addition to other reactive sites on the 10-DAB core, provides a unique handle for chemical modification, enabling the synthesis of new taxane skeletons with potentially altered reactivity and biological activity.

The semisynthesis of novel taxanes from abundant precursors like 10-DAB is a well-established strategy. rsc.org This approach allows for the targeted modification of the taxane core to explore structure-activity relationships (SAR). Key modification sites on the taxane framework include the various hydroxyl groups, which can be selectively protected and functionalized to introduce new chemical moieties. nih.gov

A frontier in this area is the move beyond simple derivatization to the fundamental remodeling of the taxane skeleton. For example, synthetic strategies have been developed to transform the classical 6/8/6 tricyclic core of 10-DAB into nonclassical, complex cyclotaxane scaffolds through the formation of new transannular bonds. This skeletal editing provides access to entirely new classes of taxoids that are not found in nature. The C4-hydroxyl group on 4α-Hydroxy-10-DAB could play a crucial role in directing such rearrangements or serve as an anchoring point for new ring formations, thus expanding the accessible chemical space for taxane-based drug discovery. The rational design of these novel scaffolds, guided by an understanding of SAR, is a key strategy for developing next-generation taxoid anticancer agents.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the complex reaction mechanisms involved in taxane biosynthesis. These in silico approaches provide critical insights that guide experimental work, accelerating the discovery of new enzymes and the design of novel biocatalytic processes.

The hydroxylation of the taxane core is catalyzed by cytochrome P450 enzymes, and understanding their function at a molecular level is crucial. nih.gov Molecular docking simulations are widely used to predict how a taxane substrate, such as 10-deacetylbaccatin III, binds within the active site of a specific P450 hydroxylase. These models can help rationalize enzyme specificity and predict the most likely site of hydroxylation, guiding the search for the C4α-hydroxylase.

For a more detailed understanding of the reaction mechanism, quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.gov These powerful computational techniques can model the electronic changes that occur during the enzymatic reaction, allowing researchers to map the entire reaction pathway, including the structure of transient intermediates and the energy of the transition state. Such calculations have been applied to enzymes in the paclitaxel pathway, like taxadiene synthase, to elucidate the complex cyclization mechanism. nih.gov

By applying these computational tools to the interaction between 10-DAB and candidate hydroxylase enzymes, researchers can predict which enzymes are most likely to perform C4α-hydroxylation and gain a detailed understanding of the catalytic mechanism. This predictive power significantly reduces the experimental effort required for enzyme characterization and is a vital component of modern biosynthetic pathway elucidation.

Table 2: Computational Methods in Taxane Biosynthesis Research

| Computational Method | Application | Purpose |

|---|---|---|

| Molecular Docking | Predicting substrate binding to enzyme active sites | Identify potential enzyme-substrate pairs; predict binding affinity and orientation. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of proteins and complexes | Understand conformational changes in enzymes during catalysis; assess stability of ligand binding. |

| Quantum Mechanics (QM) | Modeling electronic structure and reaction pathways | Calculate reaction energies; determine transition state structures; elucidate detailed reaction mechanisms. |

Application of 4α-Hydroxy-10-Deacetylbaccatin III as a Chemical Probe for Biological Pathway Research

Understanding the intricate network of reactions in the paclitaxel biosynthetic pathway remains a significant challenge, partly due to the pathway's branching nature and the substrate promiscuity of some of its enzymes. nih.govnih.gov In this context, specific, well-characterized intermediates like 4α-Hydroxy-10-deacetylbaccatin III can serve as powerful chemical probes to dissect and elucidate these complex biological pathways.

A chemical probe is a small molecule used to study and manipulate a biological system. By synthesizing and introducing a specific taxane intermediate into the biological machinery—such as Taxus cell-free extracts or recombinant enzyme systems—researchers can trace its metabolic fate. Feeding studies using isotopically labeled versions of 4α-Hydroxy-10-DAB would allow for the unambiguous identification of downstream products via mass spectrometry, thereby helping to establish the precise sequence of subsequent enzymatic steps, such as acylation or further oxidation.

Furthermore, 4α-Hydroxy-10-DAB can be used as a substrate in screening assays to identify and characterize the enzymes that act upon it. frontiersin.org For example, incubating this compound with a library of candidate acyltransferases from Taxus could lead to the discovery of the specific enzyme responsible for esterifying the C4-hydroxyl group, a currently uncharacterized step. It could also be used in competitive inhibition assays to probe the substrate specificity of other known taxoid-modifying enzymes. By serving as a defined entry point into a section of the biosynthetic map, 4α-Hydroxy-10-deacetylbaccatin III is a valuable tool for unraveling the remaining mysteries of paclitaxel biosynthesis and for identifying new enzymatic targets for metabolic engineering.

Q & A

Q. How should researchers design studies to investigate the environmental impact of this compound waste?

- Methodological Answer : Use algae (e.g., Chlorella vulgaris) or zebrafish embryos in ecotoxicity assays (OECD Test 201/236). Quantify biodegradation via HPLC-MS in simulated wastewater, and model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Collaborate with waste management experts to design remediation protocols .

Key Considerations for Experimental Design

- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or ChemRxiv, citing DOIs in publications .

- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。